molecular formula C4H8Cl2N2 B079635 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride CAS No. 13338-49-3

2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride

Cat. No. B079635
CAS RN: 13338-49-3
M. Wt: 155.02 g/mol
InChI Key: GHCCHMFFNHOXEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, involves multi-step chemical reactions. For instance, a study highlighted the synthesis of novel imidazole derivatives through a one-pot synthesis method using imidazole hydrochloride as a promoter. This method is advantageous for its environmental friendliness and functional group tolerance, synthesizing a series of compounds without the need for metal catalysts or oxidants (Wang et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of imidazole derivatives, including 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, is critical for understanding their chemical behavior. Crystallography studies provide insights into the molecular geometries, highlighting the impact of substituents on the imidazole ring. For example, differences in molecular geometries due to substituents were observed in synthesized imidazole compounds, offering insights into the structural variations and their implications (Banerjee et al., 1999).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds. The reactivity of these compounds is influenced by their unique chemical structure. For instance, imidazole rings can undergo reactions with different reagents, leading to the synthesis of complex molecules with potential biological activities. A study demonstrated the SRN1 reactivity of 1-methyl-2-chloromethyl-5-nitroimidazole, resulting in high yields of trisubstituted ethylenic compounds (Crozet et al., 1985).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and substituents of the compound. The crystal structure analysis of similar compounds provides detailed information on their physical characteristics, which is essential for their application in various fields (Kapoor et al., 2011).

Scientific Research Applications

Application in Organic Chemistry

  • Summary of the Application : 2-(Chloromethyl)pyridine Hydrochloride is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene .
  • Methods of Application : The compound is used in Dimethylformamide (DMF) for the alkylation process .
  • Results or Outcomes : The alkylation process results in the formation of a complex that is sensitive to Zn2+ .

Application in Medical Imaging

  • Summary of the Application : 2-(Chloromethyl)pyridine Hydrochloride is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex .
  • Methods of Application : The compound is used in the synthesis process to create a Zn2±sensitive magnetic resonance imaging contrast agent .
  • Results or Outcomes : The synthesized complex enhances the contrast in magnetic resonance imaging, making it sensitive to Zn2+ .

Application in Ligand Synthesis

  • Summary of the Application : 2-(Chloromethyl)pyridine Hydrochloride is used as a precursor to pyridine-containing ligands .
  • Methods of Application : The compound is used in the synthesis process to create pyridine-containing ligands .
  • Results or Outcomes : The synthesized ligands can be used in various chemical reactions .

Application in Heterocyclic Building Blocks

  • Summary of the Application : 2-(Chloromethyl)pyridine Hydrochloride is used as a heterocyclic building block .
  • Methods of Application : The compound is used in various synthesis processes to create heterocyclic compounds .
  • Results or Outcomes : The synthesized heterocyclic compounds can be used in various chemical reactions .

properties

IUPAC Name

2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-3H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCCHMFFNHOXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375417
Record name 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride

CAS RN

13338-49-3
Record name 13338-49-3
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Record name 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Saczewski, A Hudson, M Scheinin… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 2-[(heteroaryl)methyl]imidazolines was synthesized and tested for their activities at α 1 - and α 2 -adrenoceptors and imidazoline I 1 and I 2 receptors. The most active 2-[(…
Number of citations: 12 www.sciencedirect.com
J Sączewski, A Hudson, M Scheinin… - European Journal of …, 2016 - Elsevier
In a search for novel antihypertensive drugs we applied scaffold hopping from the previously described α 1 -adrenergic receptor antagonists, 1-[(imidazolin-2-yl)methyl]indazoles. The …
Number of citations: 16 www.sciencedirect.com

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